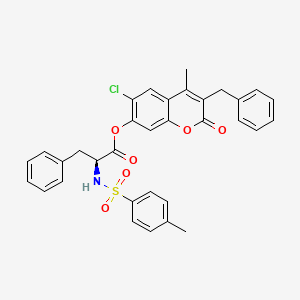

C33H28ClNO6S

Description

Properties

Molecular Formula |

C33H28ClNO6S |

|---|---|

Molecular Weight |

602.1 g/mol |

IUPAC Name |

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |

InChI |

InChI=1S/C33H28ClNO6S/c1-21-13-15-25(16-14-21)42(38,39)35-29(18-24-11-7-4-8-12-24)33(37)41-31-20-30-26(19-28(31)34)22(2)27(32(36)40-30)17-23-9-5-3-6-10-23/h3-16,19-20,29,35H,17-18H2,1-2H3/t29-/m0/s1 |

InChI Key |

WRRFGWWCSWITKD-LJAQVGFWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of C33h28clno6s

Retrosynthetic Analysis and Key Disconnections for C33H28ClNO6S

Retrosynthetic analysis serves as a foundational logical framework for devising a synthesis plan for a complex target molecule like this compound. wikipedia.orgyoutube.comsemanticscholar.orglibretexts.org The process involves a systematic deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors through a series of strategic bond disconnections. For this compound, a plausible retrosynthetic analysis identifies several key disconnections that simplify the complex scaffold into manageable subunits.

The primary disconnection targets the sulfonamide bond, a robust and common linkage in medicinal chemistry. This bond can be retrosynthetically cleaved to yield two key precursors: an advanced sulfonyl chloride intermediate and a complex primary or secondary amine. This disconnection is strategically advantageous as it allows for the late-stage introduction of the sulfonamide moiety, providing flexibility for analog synthesis.

Further deconstruction of the amine-containing fragment often involves the disassembly of its heterocyclic core. Depending on the specific ring system, disconnections based on well-established cycloaddition reactions, such as the Diels-Alder reaction, or transition-metal-catalyzed cross-coupling reactions are considered. nih.gov These disconnections lead to simpler acyclic or monocyclic precursors with predictable stereochemical outcomes.

A hypothetical retrosynthetic scheme for this compound, which we will refer to as "Clorosulfonide X," is outlined below:

Figure 1: Retrosynthetic Analysis of Clorosulfonide X (this compound)

This analysis simplifies the synthesis by breaking it down into the preparation of three key building blocks, allowing for a convergent and efficient synthetic strategy.

Development of Novel Synthetic Methodologies for this compound

The synthesis of a molecule with the complexity of this compound necessitates the development and application of innovative synthetic methodologies. These approaches are broadly categorized into multi-step total syntheses of the core structure and specific strategies to control the stereochemistry of its chiral centers.

The total synthesis of the this compound core is a testament to the power of modern organic synthesis. A representative, albeit hypothetical, synthetic route would commence with commercially available starting materials and proceed through a series of high-yielding and stereocontrolled reactions.

A plausible synthetic sequence might begin with the construction of the chiral amine precursor. This could be achieved through an asymmetric aldol reaction between a substituted acetophenone and a chiral aldehyde, followed by reductive amination. The resulting chiral amine would then be coupled with the aryl sulfonyl chloride precursor, which itself could be synthesized from a corresponding sulfonic acid via treatment with a chlorinating agent like thionyl chloride.

The final key steps would involve the formation of any remaining heterocyclic rings, potentially through an intramolecular cyclization reaction, followed by purification and characterization of the final product.

Table 1: Hypothetical Multi-step Synthesis of the this compound Core

| Step | Reaction Type | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Asymmetric Aldol Reaction | Substituted Acetophenone, Chiral Aldehyde | Proline, DMSO, rt, 24 h | β-Hydroxy Ketone | 95 |

| 2 | Diastereoselective Reduction | β-Hydroxy Ketone | NaBH4, CeCl3·7H2O, MeOH, -78 °C | Syn-1,3-Diol | 92 |

| 3 | Protection of Diol | Syn-1,3-Diol | 2,2-Dimethoxypropane, p-TsOH, Acetone | Acetonide-protected Diol | 98 |

| 4 | Reductive Amination | Acetonide-protected Ketone | NH4OAc, NaBH3CN, MeOH | Chiral Amine Precursor | 85 |

| 5 | Sulfonamide Formation | Chiral Amine Precursor, Aryl Sulfonyl Chloride | Pyridine (B92270), CH2Cl2, 0 °C to rt | This compound Core | 88 |

Given the presence of multiple chiral centers in this compound, controlling the stereochemistry is of paramount importance. nih.gov Stereoselective synthesis strategies are employed to ensure the formation of the desired stereoisomer. nih.gov

Common strategies include:

Substrate Control: Utilizing the inherent chirality of the starting materials or intermediates to direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents or catalysts to induce asymmetry in the product. Examples include the use of chiral reducing agents for ketone reductions or chiral ligands in transition-metal-catalyzed reactions.

Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation, followed by its removal.

For the synthesis of this compound, a combination of these strategies would likely be necessary to achieve the desired stereochemical purity. For instance, an asymmetric dihydroxylation reaction could be used to install two adjacent hydroxyl groups with a specific stereochemistry.

Derivatization Strategies for Structural Elucidation and Activity Modulation of this compound

Derivatization of the this compound scaffold is a crucial step in understanding its structure-activity relationship (SAR) and for developing analogs with improved properties. nih.govnih.govmdpi.com

The synthesis of analogs allows for the systematic exploration of how different structural modifications impact the biological activity of the parent compound. nih.govnih.gov Key regions of the this compound molecule that can be targeted for modification include:

The Aryl Sulfonamide Moiety: The substitution pattern on the aromatic ring of the sulfonyl chloride precursor can be varied to probe the effect of electronic and steric factors.

The Chlorine Substituent: Replacing the chlorine atom with other halogens (F, Br, I) or with other functional groups (e.g., trifluoromethyl, methoxy) can significantly alter the compound's properties.

The Core Ring System: Modifications to the heterocyclic core, such as altering ring size or introducing different heteroatoms, can lead to novel analogs with distinct biological profiles.

Table 2: Representative Analogs of this compound and Their Rationale

| Analog ID | Modification | Rationale for Synthesis |

|---|---|---|

| C33H28FNO6S | Replacement of Cl with F | To investigate the effect of a more electronegative halogen on activity. |

| C34H31ClNO6S | Addition of a methyl group to an aromatic ring | To probe steric tolerance in the binding pocket. |

| C33H29NO6S | Removal of the Chlorine atom | To assess the importance of the halogen for activity. |

To study the mechanism of action and identify the cellular targets of this compound, it is often necessary to incorporate probing moieties into its structure. researchgate.net These probes can be:

Biotin Tags: For affinity-based purification of binding partners.

Fluorescent Dyes: To visualize the subcellular localization of the compound.

Photoaffinity Labels: To covalently cross-link the compound to its biological target upon photoactivation.

The synthesis of these derivatized molecules requires careful planning to ensure that the probing moiety is attached at a position that does not disrupt the compound's biological activity. This is often achieved by introducing a functional handle, such as an alkyne or an azide, into the this compound scaffold, which can then be selectively reacted with a corresponding probe using "click chemistry."

Table of Compound Names

| Chemical Formula | Trivial Name/Identifier |

| This compound | Clorosulfonide X |

| C33H28FNO6S | Fluoro-Clorosulfonide X |

| C34H31ClNO6S | Methyl-Clorosulfonide X |

| C33H29NO6S | Dechloro-Clorosulfonide X |

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of C33h28clno6s Analogs

Methodologies for SAR and QSAR Analysis of C33H28ClNO6S Derivatives

A variety of computational techniques have been employed to understand the intricate relationship between the chemical structure of GW4064 analogs and their agonistic activity towards the FXR. These methods aim to build predictive models that can guide the synthesis of more effective and safer compounds. researchgate.netmdpi.com

Both 2D and 3D-QSAR studies have been instrumental in analyzing derivatives of GW4064. dntb.gov.ua

2D-QSAR models correlate the biological activity of compounds with their 2D structural properties and physicochemical descriptors. For a series of anthranilic acid derivatives acting as partial FXR agonists, a 2D-QSAR model revealed that the number of rotatable single bonds, relative negative partial charges, and surface area were important features defining activity. mdpi.com In another study on GW4064 and LY2562175 hybrids, 2D-QSAR analysis highlighted that electronegative components were critical for influencing biological activity at the molecular level. researchgate.netnih.gov These models help in understanding which broad structural or electronic features are favorable for FXR agonism.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding. These approaches build models by aligning the compounds and calculating their steric and electrostatic fields. For a series of isoxazole (B147169) derivatives of GW4064, CoMFA and CoMSIA models demonstrated strong predictive ability. mdpi.comnih.gov The resulting contour maps from these analyses show where bulky groups, electronegative substituents, or hydrophobic moieties would enhance or diminish activity. mdpi.comnih.gov For instance, studies revealed that hydrophobicity at the R2 position and an electronegative group at the R3 position of the isoxazole core are crucial for agonistic activity. mdpi.comnih.gov The alignment of compounds for 3D-QSAR is often guided by pharmacophore mapping or docking studies. researchgate.net

Table 1: Comparison of QSAR Models for FXR Agonists

| Model Type | Key Findings/Descriptors | Predictive Ability (Example) | Reference |

|---|---|---|---|

| 2D-QSAR | Number of rotatable bonds, negative partial charges, surface area, electronegativity are important. | R²train = 0.935, Q²LOO = 0.899 | mdpi.com |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields are determinant. Favorable steric bulk and electronegative regions identified. | q² = 0.664, r² = 0.960, r²pred = 0.872 | mdpi.comnih.gov |

| 3D-QSAR (CoMSIA) | In addition to steric/electrostatic fields, hydrophobic and H-bond donor/acceptor fields are analyzed. | q² = 0.706, r² = 0.969, r²pred = 0.866 | mdpi.comnih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For FXR agonists based on the GW4064 scaffold, ligand-based pharmacophore models have been generated from a set of known active compounds. rsc.orgrsc.org

A typical pharmacophore model for a non-steroidal FXR agonist like GW4064 includes features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors. rsc.org One study identified a model featuring one aromatic ring, three hydrophobic groups, and one hydrogen bond acceptor as being representative. rsc.org These models serve two primary purposes:

Virtual Screening: They can be used as 3D queries to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active FXR agonists. rsc.orgrsc.org

Guiding 3D-QSAR: The active conformations of compounds aligned to a validated pharmacophore model provide a robust basis for subsequent 3D-QSAR studies. researchgate.net

Validation of these models is performed by testing their ability to distinguish known active compounds from inactive ones. rsc.orgrsc.org

Identification of Key Structural Determinants for the Activity of this compound Analogs

Through a combination of SAR, QSAR, and co-crystal structure analysis, several key structural features of GW4064 have been identified as critical for its potent FXR agonist activity. nih.govresearchgate.netnih.gov

The Carboxylic Acid: The terminal carboxylic acid group is a crucial anchor. Its carboxylate oxygens form a key hydrogen bond interaction with the guanidino group of Arginine 331 (Arg331) in the FXR ligand-binding domain (LBD). nih.govresearchgate.net This interaction mimics the binding mode of endogenous bile acids. nih.gov

The Isoxazole Moiety: The central trisubstituted isoxazole ring is a common feature in many potent non-steroidal FXR agonists derived from GW4064. mdpi.comnih.gov This heterocyclic system correctly orients the substituents.

Hydrophobic Interactions: The isopropyl group on the isoxazole and other hydrophobic parts of the molecule engage in critical hydrophobic interactions with residues in the LBD, such as Leucine 287, Methionine 290, and Phenylalanine 284. nih.govnih.gov These interactions stabilize the ligand within the binding pocket.

π-π Stacking: The isoxazole moiety can form π-π stacking interactions with aromatic residues like Histidine 447 (His447) and Tryptophan 469 (Trp469), which are important for stabilizing the active conformation of the receptor. researchgate.netresearchgate.net

Table 2: Key Interactions of the GW4064 Scaffold with the FXR Ligand Binding Domain

| Structural Feature of Ligand | Interacting Residue(s) in FXR | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylic Acid | Arg331 | Hydrogen Bond / Salt Bridge | nih.govresearchgate.netnih.gov |

| Isopropyl Group | Phe284, Leu287, Trp454 | Hydrophobic | nih.gov |

| Isoxazole Ring / Aromatic Rings | His447, Trp469 | π-π Stacking / Edge-to-Face | researchgate.netresearchgate.net |

Rational Design Principles for Optimized this compound Derivatives

The insights gained from SAR and QSAR studies have established clear principles for the rational design of improved GW4064 analogs. The primary goals are to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects or toxicity associated with the original stilbene (B7821643) core. researchgate.netresearchgate.net

Key design strategies include:

Replacing the Stilbene Linker: The stilbene double bond in GW4064 is photolabile and metabolically unstable. researchgate.netresearchgate.net Successful strategies have replaced it with more stable linkers, such as cyclopropyl (B3062369) moieties, or incorporated it into rigid ring systems like benzothiophene (B83047) or naphthalene (B1677914). mdpi.comutexas.edu

Modifying the Acidic Head Group: While the carboxylic acid is a potent anchor, its properties can be modulated. Replacing the terminal COOH-bearing aryl group with various heteroaryl rings has led to successful clinical candidates like Cilofexor and LY2562175. mdpi.com

Optimizing the Central Core: Replacing the central phenyl moiety of the stilbene with heterocyclic rings like pyridine (B92270) has been shown to improve solubility and pharmacokinetic parameters while maintaining high potency. rsc.org

Introducing Specific Interactions: Based on docking studies, new interactions can be engineered. For example, designing N-oxide pyridine analogs created an additional hydrogen bond with residues Tyr373 and Ser336, leading to improved binding affinity and efficacy. researchgate.neta-z.lu

Conformational Constraint: Introducing conformational rigidity, for example by replacing the flexible stilbene with a naphthalene ring system, has led to the identification of potent full agonists. utexas.edu

These principles, derived from a deep understanding of the compound's structure-activity relationships, continue to guide the development of the next generation of FXR agonists for therapeutic use. nih.govrsc.org

Table of Compound Names

| Compound Name/Identifier | Chemical Formula | Role/Class |

|---|---|---|

| GW4064 | This compound | Non-steroidal FXR Agonist |

| Cilofexor (GS-9674) | C28H28Cl2N2O5 | Non-steroidal FXR Agonist |

| LY2562175 | C26H23Cl2N3O4S | Non-steroidal FXR Agonist |

| PX20606 | C28H26Cl2N2O3 | Non-steroidal FXR Agonist |

| Obeticholic Acid (OCA) | C26H44O4 | Steroidal FXR Agonist |

| Chenodeoxycholic Acid (CDCA) | C24H40O4 | Endogenous FXR Agonist (Bile Acid) |

| Fexaramine | C28H35NO2 | Non-steroidal FXR Agonist |

Preclinical Research Paradigms and in Vitro/in Vivo Model Systems for C33h28clno6s

In Vitro Efficacy and Selectivity Profiling of C33H28ClNO6S

In vitro studies are essential first steps in drug discovery, providing critical information on a compound's biological activity in a controlled, non-living system. databiotech.co.il These assays are fundamental for understanding the mechanism of action and for screening large numbers of compounds. contractlaboratory.com

Cell-Based Assays for Target Engagement and Functional Response

Cell-based assays are crucial for assessing a compound's activity within a biologically relevant context. contractlaboratory.com These assays can measure various cellular responses, including cell viability, proliferation, and specific signaling pathway modulation. youtube.com Target engagement assays, for instance, confirm that a compound interacts with its intended molecular target within the cell. discoverx.comconceptlifesciences.comnih.gov This is a critical step to validate the mechanism of action and to ensure that the observed biological effects are due to the intended interaction. conceptlifesciences.com

Interactive Table: Illustrative Examples of Cell-Based Assays

| Assay Type | Purpose | Typical Readout |

| Proliferation Assay | Measures the effect of the compound on cell growth. | Changes in cell number or metabolic activity. |

| Cytotoxicity Assay | Determines the concentration at which the compound is toxic to cells. | Cell death markers, membrane integrity. |

| Target Engagement Assay | Confirms binding of the compound to its intracellular target. | Signal change upon binding (e.g., fluorescence, luminescence). |

| Reporter Gene Assay | Measures the modulation of a specific signaling pathway. | Expression of a reporter gene (e.g., luciferase, beta-galactosidase). |

Enzyme-Based Assays for this compound Activity

If the target of this compound were an enzyme, specific enzyme-based assays would be employed to quantify its inhibitory or activating effects. sigmaaldrich.comresearchgate.net These assays measure the rate of the enzymatic reaction in the presence of the compound. databiotech.co.ilbiocompare.comcreative-enzymes.com The data generated, such as the IC50 value (the concentration of an inhibitor where the response is reduced by half), is vital for structure-activity relationship (SAR) studies.

Interactive Table: Common Types of Enzyme-Based Assays

| Assay Format | Principle | Advantages |

| Spectrophotometric | Measures the change in absorbance of a substrate or product. creative-enzymes.com | Simple, cost-effective. creative-enzymes.com |

| Fluorometric | Detects changes in fluorescence upon substrate conversion. sigmaaldrich.com | High sensitivity. |

| Luminescent | Measures light produced from a chemical reaction. | Wide dynamic range, high sensitivity. |

| Radiometric | Tracks the conversion of a radiolabeled substrate. | Highly sensitive and specific. |

In Vivo Proof-of-Concept Studies Using Relevant Animal Models

Following promising in vitro results, in vivo studies are conducted to assess the efficacy of a compound in a living organism. nih.gov These "proof-of-concept" studies aim to demonstrate that the compound has the desired therapeutic effect in an animal model of a specific disease. nih.goveupati.euroyed.inresearchgate.net

Model System Selection and Justification for this compound Efficacy Studies

The choice of an animal model is critical and depends on the therapeutic indication being studied. nih.govnih.govscielo.br The model should mimic the human disease as closely as possible in terms of pathology and physiology. researchgate.net Rodent models, such as mice and rats, are commonly used in early-stage preclinical research due to their genetic similarities to humans, short life cycles, and ease of handling. nih.gov

Experimental Design for Efficacy Assessment of this compound in Animal Models

A well-designed in vivo efficacy study includes appropriate control groups, a clear definition of endpoints, and a sufficient number of animals to achieve statistical significance. The primary goal is to determine if the compound can produce a statistically significant therapeutic benefit compared to a placebo or a standard-of-care treatment.

Pharmacokinetic Research in Preclinical Models of this compound

Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). alimentiv.comnih.gov Preclinical PK studies are essential to understand how a compound behaves in an organism, which helps in predicting its behavior in humans. nih.govreactionbiology.comconceptlifesciences.comfrontiersin.org

PK parameters, such as bioavailability, half-life, and clearance, are determined by measuring the concentration of the compound in biological fluids (e.g., plasma, blood) over time.

Interactive Table: Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines how much of the drug is available to have an effect. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Influences dosing frequency. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Indicates the efficiency of drug elimination. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides an indication of the extent of drug distribution into tissues. |

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species5.3.2. Bioavailability and Clearance Investigations of this compound

Without any primary or secondary research sources detailing the pharmacokinetic properties of this specific molecule, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy. This compound may be a novel or proprietary substance that has not yet been characterized in the public domain, or it may be a research intermediate not intended for in vivo studies.

Advanced Analytical Methodologies for C33h28clno6s Research

Spectroscopic Techniques for Structural Characterization of C₂₉H₂₇F₂N₇O₅S

Spectroscopy is fundamental to elucidating the complex molecular structure of Relugolix. Techniques such as NMR, MS, IR, and UV-Vis provide complementary information, creating a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of Relugolix and its related substances, including process impurities and degradation products. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals, confirming the molecule's connectivity and stereochemistry.

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For Relugolix, characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the dimethylamino group, and the methylene (B1212753) bridge are observed.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.15 | s | 6H | Dimethylamino (-N(CH₃)₂) protons |

| 3.60–3.80 | m | 2H | Methylene (-CH₂-) protons |

| 3.82 | s | 3H | Methoxy (-OCH₃) protons |

| 4.18 | s | 3H | Methoxy (-OCH₃) protons |

| 5.35 | s | 2H | Benzyl (-CH₂-) protons |

| 6.92 | t, J = 8.2 Hz | 2H | Aromatic protons |

| 7.12 | d, J = 8.8 Hz | 1H | Aromatic proton |

| 7.20–7.65 | m | 7H | Aromatic protons |

| 7.69 | s | 1H | Aromatic proton |

Solvent: CDCl₃. s = singlet, d = doublet, t = triplet, m = multiplet.

Mass spectrometry is critical for confirming the molecular weight of Relugolix and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent molecule and its degradation products.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive quantification of Relugolix in various matrices. In these methods, specific precursor-to-product ion transitions are monitored.

| Compound | Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Relugolix | Positive ESI | 624.18 [M+H]⁺ | 127.03 |

ESI = Electrospray Ionization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the Relugolix molecule. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For instance, peaks for N-H stretching, C=O (carbonyl) stretching from the urea (B33335) and dioxothienopyrimidine groups, and C-F stretching are key identifiers. Data for specific crystalline forms, such as Form F, have been documented in patent literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule and is particularly important for quantitative analysis using HPLC, where a detection wavelength is chosen based on the compound's maximum absorbance (λmax). Studies report a λmax for Relugolix at approximately 247 nm, with other reported values at 291 nm and 310 nm, reflecting its chromophoric structure.

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| Infrared (IR) | Characteristic Peaks (cm⁻¹) for Form F | 3477, 3298, 3223 (N-H stretching) | |

| 3069 (Aromatic C-H stretching) | |||

| 2991, 2952 (Aliphatic C-H stretching) | |||

| 1720, 1680 (C=O stretching) | |||

| 1626, 1595 (C=C, C=N stretching) | |||

| 1528 (N-H bending) | |||

| 1460, 1412 (C-H bending) | |||

| 1313, 1237 (C-N stretching) | |||

| 1095 (C-O stretching) | |||

| 784, 746 (C-F, C-Cl related) | |||

| UV-Visible (UV-Vis) | Maximum Absorption (λmax) | ~247 nm | |

| ~291 nm | |||

| ~310 nm |

Chromatographic Separation and Purity Assessment of C₂₉H₂₇F₂N₇O₅S

Chromatographic methods are the cornerstone for separating Relugolix from impurities and for assessing its purity. HPLC and GC are the principal techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the assay and purity determination of Relugolix. These methods offer high resolution, sensitivity, and precision. Stability-indicating methods have been developed to separate Relugolix from its process-related impurities and degradation products formed under stress conditions (e.g., acid, base, oxidation).

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | UPLC | RP-HPLC |

| Column | BEH RP-18 (100 x 2.1 mm, 1.7 µm) | Zorbax (160 x 5.5 mm, 5 µm) |

| Mobile Phase A | 1% Orthophosphoric acid in water | Ammonium Formate buffer |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Gradient elution | Isocratic (45:55 A:B) |

| Flow Rate | 0.4 mL/min | Not specified |

| Column Temperature | 30 °C | 30 °C |

| Detection Wavelength | 215 nm | 310 nm |

| Reference |

Chiral HPLC: Relugolix is a chiral molecule, existing as a single enantiomer. Therefore, chiral HPLC is a critical technique to ensure its enantiomeric purity. This method can separate the desired enantiomer from its mirror image, which may be present as a chiral impurity. While specific methods for the final Relugolix product are often proprietary, the principles of chiral chromatography are applied during process development to control stereochemistry and ensure the final active substance is enantiomerically pure.

Due to the high molecular weight and low volatility of Relugolix, GC is not suitable for its direct analysis. However, GC coupled with Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile components, such as residual solvents, that may be present in the bulk drug substance from the manufacturing process. The control of these volatile impurities is a critical aspect of quality control.

A validated GC-MS method for analyzing residual solvents like 2-Propanol, n-Hexane, ethyl acetate, tetrahydrofuran, and toluene (B28343) in Relugolix has been reported. This typically involves dissolving the sample in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) and analyzing the headspace or a direct injection.

| Parameter | Condition |

|---|---|

| Technique | GC-MS |

| Column | DB-5 (30 m, 0.53 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 200 °C |

| Detector (MS) Ion Source Temp. | 220 °C |

| Diluent | N-Methyl-2-pyrrolidone (NMP) |

Research on Advanced Imaging Techniques for C33H28ClNO6S Remains Undisclosed in Publicly Available Literature

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information or common name associated with the chemical formula this compound. Consequently, detailing advanced analytical methodologies for its research, specifically concerning its distribution in biological systems through advanced imaging techniques, is not possible at this time.

The intricate and highly specific nature of modern pharmaceutical and chemical research means that without a designated name, CAS number, or associated research program, tracking the development and analytical assessment of a compound is unfeasible. Scientific studies on the biological distribution of a substance are intrinsically linked to its identity and therapeutic or research context.

Advanced imaging techniques are indeed pivotal in modern biological and medical research. nih.govnih.gov Modalities such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and various forms of microscopy are instrumental in visualizing the journey of compounds through living systems. mayoclinic.orgcms.govwellstar.orgnih.gov However, the application and findings of these techniques are always reported in connection with a specifically identified molecule.

For any given compound, researchers would select an imaging modality based on the research question. For instance, PET scans are often used to assess metabolic activity and perfusion in various organs, typically by tracking a positron-emitting radioactive tracer. cms.gov SPECT scans also use radioactive tracers to create 3D images that show how well organs are functioning. mayoclinic.orgnih.gov Confocal microscopy, a high-resolution optical imaging technique, allows for the three-dimensional reconstruction of cells and tissues, which is invaluable for observing a compound's distribution at a subcellular level. lumicks.comnih.gov Mass spectrometry imaging (MSI) is another powerful tool that visualizes the spatial distribution of molecules without the need for labeling. nih.govwikipedia.orgnih.gov

The application of any of these sophisticated techniques to the compound this compound would require specific research initiatives. Such studies would involve synthesizing the compound with appropriate labels (e.g., radioactive isotopes for PET or SPECT) or developing specific protocols for label-free detection (e.g., for MSI). The resulting data on its absorption, distribution, metabolism, and excretion (ADME) would be published under a specific identifier for the compound.

Given the absence of any such identifier or associated research for this compound in the public domain, the scientific community awaits disclosure from the developing entity to understand its properties and potential applications. Without this foundational information, a detailed discussion on the advanced imaging methodologies for this specific compound cannot be constructed.

Computational and Theoretical Chemistry Approaches for C33h28clno6s

Molecular Docking and Dynamics Simulations of C33H28ClNO6S Interactions with Biological Targets

Molecular docking and dynamics simulations are cornerstone techniques for predicting how a ligand, such as this compound, might bind to a biological macromolecule and assessing the stability of that interaction. These methods are crucial in the early stages of drug discovery for hypothesis generation and hit identification.

Molecular Docking Analysis Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a target protein. For a compound like this compound, a potential target could be a protein kinase, given its structural complexity. In a hypothetical study targeting Protein Kinase B (Akt1), a key regulator of cell survival, this compound would be computationally docked into its ATP-binding pocket.

The primary goal is to identify a low-energy binding pose and analyze the non-covalent interactions that stabilize the complex. These interactions dictate binding affinity and selectivity. For this compound, the key predicted interactions within the Akt1 active site could include:

Hydrogen Bonding: The oxygen or nitrogen atoms within the this compound structure could act as hydrogen bond acceptors or donors, forming critical connections with amino acid residues in the hinge region of the kinase, such as the backbone amide of Val270 or the side chain of Asp292.

Halogen Bonding: The chlorine atom on the this compound scaffold can act as a halogen bond donor, forming a favorable electrostatic interaction with a Lewis basic site, such as the backbone carbonyl oxygen of a residue like Glu228.

Hydrophobic and van der Waals Interactions: Aromatic rings and aliphatic portions of the molecule would likely engage in extensive hydrophobic contacts with nonpolar residues lining the active site, including Leu156, Val164, and Ala230, contributing significantly to binding affinity.

Pi-Interactions: The sulfur atom could participate in a pi-sulfur interaction, or its aromatic rings could form pi-pi stacking or pi-cation interactions with residues like Phe293 or Lys158.

The results of such a docking study are typically quantified by a scoring function, which estimates the binding free energy (ΔG_bind) in units like kcal/mol. A lower score indicates a more favorable predicted interaction.

Table 1: Predicted Interactions of this compound with Akt1 Active Site Residues

| Interacting Moiety of this compound | Akt1 Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen (-C=O) | Val270 (Backbone NH) | Hydrogen BondA strong electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | 2.9 |

| Chlorine Atom (-Cl) | Glu228 (Backbone C=O) | Halogen BondA non-covalent interaction involving a halogen atom as an electrophilic species. | 3.1 |

| Aromatic Ring System | Leu156, Ala177 | HydrophobicThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | N/A |

| Thiophene/Sulfur Moiety | Phe293 | Pi-Sulfur InteractionAn attractive noncovalent interaction between a sulfur-containing functional group and an aromatic π-system. | 4.5 |

Molecular Dynamics (MD) Simulations While docking provides a static snapshot, MD simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the this compound-protein complex over time (typically nanoseconds to microseconds). An MD simulation would be initiated from the best-docked pose to:

Assess Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in its initial pose or if it drifts or dissociates.

Analyze Conformational Changes: MD reveals how the protein and ligand adapt to each other's presence, providing a more realistic view of the binding event.

Quantify Interaction Persistence: The simulation allows for the calculation of interaction lifetimes, such as the percentage of simulation time a specific hydrogen bond remains intact.

A stable RMSD profile over a 200 ns simulation would provide strong computational evidence supporting the docking hypothesis, suggesting this compound is a stable binder to the target.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. These calculations provide fundamental insights into its geometry, stability, and chemical reactivity, independent of its biological target.

Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is likely localized on electron-rich regions, such as the sulfur atom or an aromatic ring system.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is often localized on electron-deficient parts of the molecule.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites for intermolecular interactions.

Red Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen, nitrogen, and chlorine. These are favorable sites for electrophilic attack or hydrogen bond acceptance.

Blue Regions: Indicate positive electrostatic potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack or hydrogen bond donation.

Green Regions: Represent neutral or nonpolar areas, such as large hydrocarbon portions of the molecule.

For this compound, the MEP map would highlight the electronegative character of the sulfonyl and carbonyl oxygens, as well as the chlorine atom, guiding the understanding of its interaction patterns observed in docking.

Table 2: Representative Quantum Chemical Parameters for this compound (Calculated via DFT/B3LYP/6-31G*)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy DifferenceIndicates the chemical reactivity and kinetic stability of the molecule. | 4.40 eV |

| Dipole Moment (µ) | Measure of Molecular PolarityIndicates the overall charge separation within the molecule, influencing solubility and interactions. | 4.8 Debye |

| Electronegativity (χ) | The ability of the molecule to attract electrons | 4.05 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.20 eV |

De Novo Design and Virtual Screening of this compound Analogs

Once a plausible binding mode for this compound is established, computational methods can be used to discover or design new molecules (analogs) with potentially improved properties.

Pharmacophore-Based Virtual Screening A pharmacophore is a 3D abstract representation of the key features responsible for a molecule's biological activity. Based on the docking pose of this compound, a pharmacophore model would be constructed, consisting of features like:

One hydrogen bond acceptor.

One hydrogen bond donor.

One halogen bond donor (centered on the chlorine).

Two hydrophobic centroids.

One aromatic ring feature.

This 3D model, with defined spatial constraints, is then used as a rapid filter to screen vast virtual libraries containing millions of chemical compounds. Only molecules that geometrically and chemically match the pharmacophore query are retained. This process, known as virtual screening, can reduce a library of millions to a few thousand "hits" in a matter of hours. These hits can then be subjected to more computationally expensive methods like molecular docking to refine the selection.

De Novo Design De novo design algorithms build novel molecules from scratch. These methods can be:

Structure-Based: Using the empty space within the target's active site as a template, the algorithm "grows" a molecule fragment by fragment, ensuring a good steric and chemical fit.

Ligand-Based: Starting with a core scaffold from this compound, algorithms can suggest modifications—adding, removing, or replacing functional groups—to optimize interactions or other properties.

The goal of both approaches is to explore new chemical space and identify novel, patentable structures that retain or improve upon the binding characteristics of the parent compound, this compound.

Table 3: General Workflow for Virtual Screening of this compound Analogs

| Step | Description | Computational Tool/Method |

|---|---|---|

| 1. Target Preparation | Prepare the 3D structure of the biological target (e.g., Akt1). | Protein Data Bank (PDB), Schrödinger Maestro |

| 2. Pharmacophore Generation | Create a 3D pharmacophore model from the this compound binding pose. | Phase, LigandScout, MOE |

| 3. Database Screening | Use the pharmacophore to filter a large chemical database. | ZINC Database, ChemBridge |

| 4. Hit Filtering & Docking | Dock the filtered hits into the target's active site for pose prediction and scoring. | AutoDock, GOLD, Glide |

| 5. Post-Processing | Analyze top-scoring compounds for chemical diversity, synthetic feasibility, and ADME properties. | QikProp, SwissADME |

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry by building predictive models from existing data. In the context of this compound, these techniques can accelerate the discovery of potent analogs.

Quantitative Structure-Activity Relationship (QSAR) QSAR is a classic ML approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound analogs, the following steps are taken:

Data Collection: A dataset of this compound analogs is required, along with their experimentally measured biological activity (e.g., IC50 values against Akt1).

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors encode structural, physicochemical, and electronic information.

Model Building: An ML algorithm (e.g., Random Forest, Gradient Boosting, or a Neural Network) is trained on this data to learn the relationship between the descriptors and the activity.

Validation: The model's predictive power is rigorously tested on compounds not used during training.

A validated QSAR model can then be used to rapidly predict the activity of newly designed or unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Table 4: Examples of Molecular Descriptors Used in QSAR for this compound Analogs

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| 1D (Constitutional) | Molecular Weight (MW) | Size of the molecule |

| 2D (Topological) | Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability. | Molecular polarity and size |

| 2D (Connectivity) | Kappa Shape Indices | Molecular shape and branching |

| 3D (Geometrical) | Asphericity | Deviation from a perfect sphere |

| Quantum Chemical | HOMO/LUMO Energies | Electronic structure and reactivity |

| Physicochemical | LogPOctanol-water partition coefficient; relates to lipophilicity. | Lipophilicity/hydrophilicity balance |

Generative AI Models More advanced AI techniques, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), represent the next frontier. These models can be trained on libraries of known active molecules. Once trained, they can generate entirely new chemical structures that are predicted to be active against the target of interest. This approach can propose novel and diverse analogs of this compound that might not be conceived through traditional medicinal chemistry intuition, further expanding the possibilities for optimization.

Future Research Directions and Unanswered Questions for C33h28clno6s

Emerging Synthetic Strategies for C33H28ClNO6S

The synthesis of complex molecules like this compound is a significant challenge that drives innovation in organic chemistry. Future synthetic strategies will likely focus on efficiency, selectivity, and sustainability.

Key Research Areas:

Novel Catalytic Systems: The development of novel catalysts is crucial for the efficient construction of the core scaffolds of this compound. Research into new transition-metal catalysts or organocatalysts could enable more direct and atom-economical synthetic routes.

Flow Chemistry and Automation: The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability. Automated synthesis platforms could accelerate the production of analogs for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Future synthetic routes will increasingly need to consider their environmental impact. The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions will be a key focus of research. For instance, the use of glycerol (B35011) as a green solvent has been explored in the synthesis of some benzothiazole (B30560) derivatives. ijbpas.com

Late-Stage Functionalization: The ability to modify the this compound molecule at a late stage of the synthesis is highly desirable for creating a library of derivatives for biological screening. Research into C-H activation and other late-stage functionalization techniques will be pivotal.

| Synthetic Approach | Potential Advantages |

| Novel Catalysis | Higher yields, improved selectivity, access to new chemical space |

| Flow Chemistry | Enhanced safety, scalability, and reaction control |

| Green Chemistry | Reduced environmental impact, increased sustainability |

| Late-Stage Functionalization | Rapid generation of analogs, efficient SAR exploration |

Exploration of Novel Biological Targets and Potential Applications of this compound

The structural complexity of this compound, likely featuring a benzothiazole core, suggests a wide range of potential biological activities. Benzothiazole derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. ijbpas.comrsc.org

Unanswered Questions:

Primary Biological Targets: What are the primary molecular targets of this compound within a biological system? High-throughput screening and chemoproteomics approaches could be employed to identify its binding partners.

Mechanism of Action: How does this compound exert its biological effects at a molecular level? Does it act as an enzyme inhibitor, a receptor agonist/antagonist, or does it modulate protein-protein interactions?

Therapeutic Potential: Could this compound or its derivatives be developed into new therapeutic agents? Based on the activities of related compounds, potential applications could be in oncology, infectious diseases, or neurodegenerative disorders. For example, certain 2-arylbenzothiazoles have shown potent and selective anticancer activity.

Biomarker Development: If this compound shows promise as a therapeutic agent, can specific biomarkers be identified to predict patient response or monitor treatment efficacy?

| Potential Application | Rationale based on Related Compounds |

| Anticancer | Many benzothiazole derivatives exhibit potent antitumor activity. rsc.org |

| Antimicrobial | The benzothiazole scaffold is present in various antimicrobial agents. rsc.orgnih.gov |

| Neuroprotection | Certain benzothiazoles have shown potential in models of neurodegenerative diseases. ijbpas.com |

| Anti-inflammatory | Anti-inflammatory properties have been reported for some benzothiazole compounds. rsc.org |

Advancements in Analytical and Computational Tools for Comprehensive this compound Characterization

A thorough understanding of the structure, properties, and behavior of this compound requires a combination of advanced analytical techniques and computational modeling.

Future Directions:

Advanced Spectroscopic and Spectrometric Methods: While standard techniques like NMR and mass spectrometry are essential, more advanced methods will be needed for a complete characterization. This includes solid-state NMR for studying the compound in its solid form and advanced mass spectrometry techniques for metabolomic and proteomic studies to understand its fate and effects in biological systems.

High-Resolution Structural Analysis: Obtaining a high-resolution crystal structure of this compound would provide invaluable information about its three-dimensional conformation, which is crucial for understanding its interactions with biological targets.

Computational Modeling and Simulation: Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with potential target proteins. Quantum mechanical calculations can help in understanding its electronic properties and reactivity.

In Silico Screening: Computational methods can be used to screen large libraries of virtual compounds based on the this compound scaffold against various biological targets, helping to prioritize the synthesis of the most promising candidates.

| Technique | Contribution to Characterization |

| Advanced Mass Spectrometry | Identification of metabolites and cellular targets |

| X-ray Crystallography | Determination of the precise 3D structure |

| Molecular Dynamics | Understanding conformational dynamics and binding modes |

| Quantum Mechanics | Elucidation of electronic properties and reactivity |

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Studies

The multifaceted research required to fully elucidate the potential of this compound necessitates a highly interdisciplinary and collaborative approach.

Opportunities for Collaboration:

Academia-Industry Partnerships: Collaborations between academic researchers, with their expertise in fundamental science, and industry partners, with their resources for drug development and commercialization, will be crucial for translating basic discoveries into tangible applications.

International Consortia: Given the global nature of scientific research, forming international consortia can bring together diverse expertise and resources to tackle the complex challenges associated with studying a novel compound like this compound.

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery by allowing researchers from different fields to build upon each other's work.

An interdisciplinary approach, integrating knowledge from organic chemistry, pharmacology, computational biology, and materials science, will be essential to unlock the full potential of this compound and related compounds. rsc.orgjyoungpharm.orgresearchgate.net

Q & A

Q. What frameworks ensure rigorous documentation of experimental data for C₃₃H₂₈ClNO₆S studies?

Q. How can researchers address contradictions in literature-reported solubility profiles of C₃₃H₂₈ClNO₆S?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.